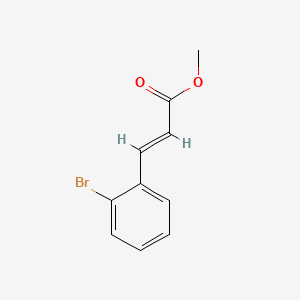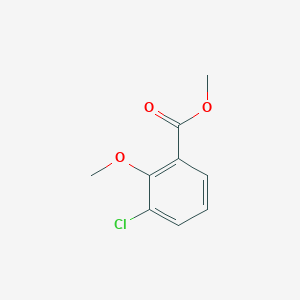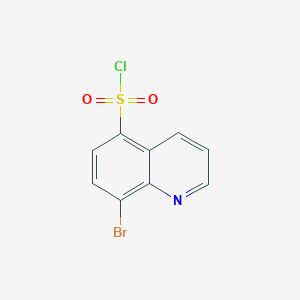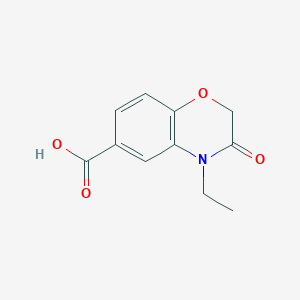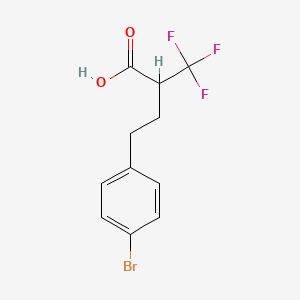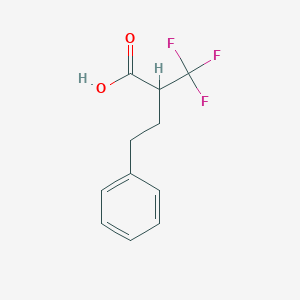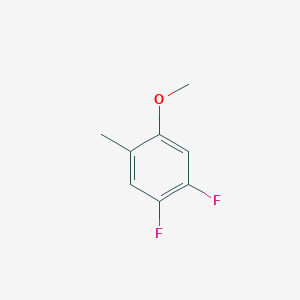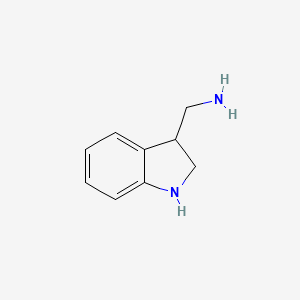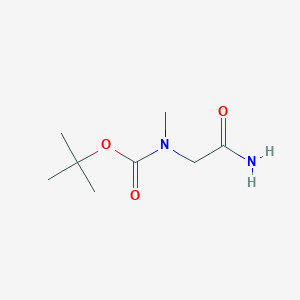
Tert-butyl (2-amino-2-oxoethyl)methylcarbamate
Übersicht
Beschreibung
Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is a chemical compound with the molecular formula C7H14N2O3 . It has an average mass of 174.198 Da and a monoisotopic mass of 174.100449 Da . It is also known by other names such as (2-Amino-2-oxoéthyl)carbamate de 2-méthyl-2-propanyle in French, 1,1-Dimethylethyl N- (2-amino-2-oxoethyl)carbamate, and 2-Methyl-2-propanyl (2-amino-2-oxoethyl)carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact 3D structure is not provided in the search results.Chemical Reactions Analysis
This compound has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 . The exact chemical reactions involving this compound are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of tert-Butyl Carbamate Derivatives
Tert-butyl (2-amino-2-oxoethyl)methylcarbamate is a variant of tert-butyl carbamates, a group that has been actively investigated for synthesis and applications. For example, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate has been synthesized as an important intermediate for biologically active compounds like omisertinib (AZD9291), demonstrating the relevance of these compounds in medicinal chemistry. The synthesis process of this compound includes acylation, nucleophilic substitution, and reduction, with a notable total yield of 81% (Zhao et al., 2017).
Optimization of Synthesis Methods
In the synthesis of new compounds like tert-butyl 2-amino-4-phenethylphenylcarbamate, multiple methods have been evaluated for their efficiency and yield. Techniques like H2/Pd/C atmospheric reaction and HCOONH4/Pd/C atmospheric reaction were systematically assessed, with the latter showing advantages in terms of fast reaction, mild conditions, and good yield, highlighting the importance of optimizing synthesis methods for these compounds (Feng-hu, 2014).
Application in Chemical Reactions
Use in Diels-Alder Reactions
Tert-butyl carbamate derivatives have been employed in complex chemical reactions like the Diels-Alder reaction. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate was involved in such reactions, showcasing the role of tert-butyl carbamates in synthesizing intricate chemical structures (Padwa et al., 2003).
Role in Synthesizing Building Blocks
Synthesis of Active Methyl Carbamates
Pentafluorophenyl-(tert-butoxycarbonylamino)methylcarbamates have been synthesized from N-Boc amino acids, where active methyl carbamates are produced using ultrasound-mediated reactions. These carbamates serve as monomeric building blocks for synthesizing dipeptidyl urea esters/acids, emphasizing their utility in producing complex organic molecules (Sureshbabu et al., 2008).
Transformation into Glycoconjugates
Glycosylative Transcarbamylation
Tert-butyl carbamates have been utilized in glycosylative transcarbamylation reactions, resulting in the production of anomeric 2-deoxy-2-amino sugar carbamates. This reaction is notable for its good tolerance to various protecting groups and its application in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Wirkmechanismus
Target of Action
It has been used as a reactant in the preparation of potent and selective hydantoin inhibitors of aggrecanase-1 and aggrecanase-2 , which are enzymes involved in the degradation of aggrecan, a major component of cartilage. This suggests that the compound may interact with these enzymes or related biochemical pathways.
Mode of Action
As a reactant in the synthesis of hydantoin inhibitors, it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2
Biochemical Pathways
, its use in the synthesis of hydantoin inhibitors suggests a potential role in the regulation of aggrecan degradation pathways. Aggrecanases are involved in the breakdown of aggrecan, a key component of the extracellular matrix in cartilage. By inhibiting these enzymes, the compound may help preserve cartilage integrity.
Result of Action
Its role in the synthesis of hydantoin inhibitors suggests that it may contribute to the inhibition of aggrecanase-1 and aggrecanase-2 , potentially preserving cartilage integrity in conditions such as osteoarthritis.
Action Environment
It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These storage conditions suggest that light, moisture, and temperature could potentially affect the stability of the compound.
Eigenschaften
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10(4)5-6(9)11/h5H2,1-4H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYGKPEODIFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-Amino-1-[(4-chlorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043809.png)

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)

